REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=O.[NH:15]1[CH2:21][C:19](=[O:20])[NH:18][C:16]1=[O:17].C(CN)O>O>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=[C:21]1[NH:15][C:16](=[O:17])[NH:18][C:19]1=[O:20]
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Name
|
|
Quantity
|
2.503 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
1.275 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
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Type
|
CUSTOM
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Details
|
the suspension was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 70°
|
Type
|
TEMPERATURE
|
Details
|
heated at 90°-92° (bath temperature) for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(NC(N2)=O)=O)C=C(C(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.305 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |